![molecular formula C9H15Br B13207325 3-(Bromomethyl)-3-ethylbicyclo[3.1.0]hexane](/img/structure/B13207325.png)
3-(Bromomethyl)-3-ethylbicyclo[3.1.0]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-3-ethylbicyclo[310]hexane is a bicyclic organic compound characterized by a bromomethyl group and an ethyl group attached to a hexane ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-ethylbicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields and is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and photoredox catalysis can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)-3-ethylbicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions, such as the (3 + 2) annulation of cyclopropenes with aminocyclopropanes.
Common Reagents and Conditions
Common reagents used in these reactions include organic or iridium photoredox catalysts, blue LED irradiation, and difluorocyclopropenes . The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the (3 + 2) annulation reaction yields bicyclic scaffolds with three contiguous stereocenters .
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-3-ethylbicyclo[3.1.0]hexane has several scientific research applications, including:
Medicinal Chemistry: The compound serves as a valuable building block for the synthesis of bioactive molecules and potential drug candidates.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, particularly those with strained bicyclic structures.
Material Science: The unique structural properties of the compound make it useful in the development of new materials with specific mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-3-ethylbicyclo[3.1.0]hexane involves its participation in various chemical reactions. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the bicyclic structure provides rigidity and strain that influence the compound’s reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Bromomethyl)-3-methyl-6-oxabicyclo[3.1.0]hexane: This compound has a similar bicyclic structure but contains an oxygen atom in the ring system.
1-Azabicyclo[3.1.0]hexane: This compound features a nitrogen atom in the bicyclic structure and exhibits different reactivity and applications.
Uniqueness
3-(Bromomethyl)-3-ethylbicyclo[3.1.0]hexane is unique due to its specific substitution pattern and the presence of both a bromomethyl and an ethyl group. This combination of functional groups and the resulting strain in the bicyclic structure make it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C9H15Br |
|---|---|
Molekulargewicht |
203.12 g/mol |
IUPAC-Name |
3-(bromomethyl)-3-ethylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C9H15Br/c1-2-9(6-10)4-7-3-8(7)5-9/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
QRLIKBKFWAIPPH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CC2CC2C1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-5-([1-(chloromethyl)cyclopropyl]methyl)thiophene](/img/structure/B13207254.png)
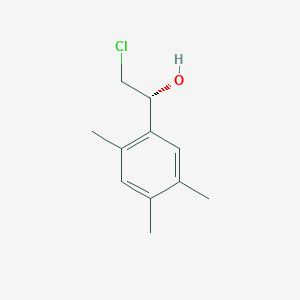
![[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanol](/img/structure/B13207267.png)
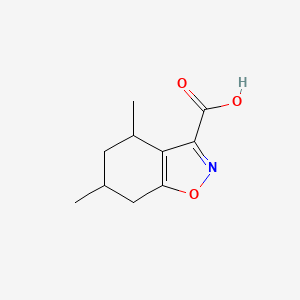
![1-[(3-Fluoro-4-methylpyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13207277.png)
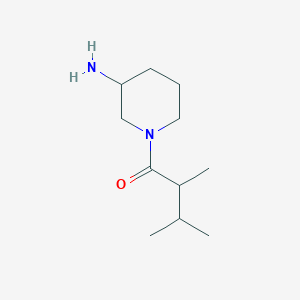
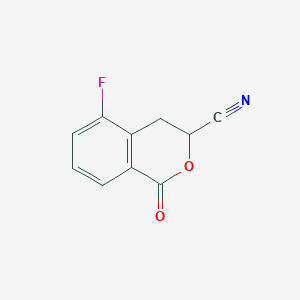

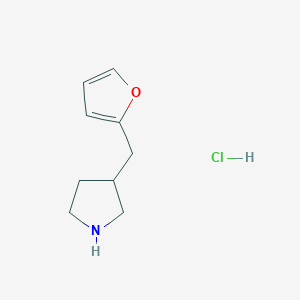
![4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol](/img/structure/B13207314.png)
![Methyl 2-[2-(4-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13207319.png)
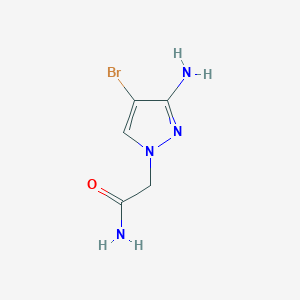
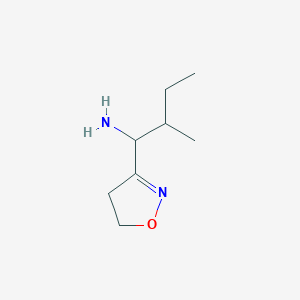
![N-{2-[4-(2-chloro-1-hydroxyethyl)phenyl]ethyl}methanesulfonamide](/img/structure/B13207344.png)
